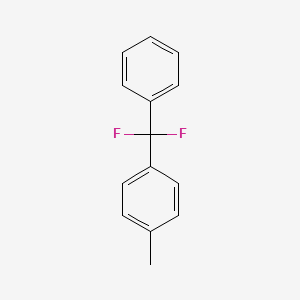

1-(Difluorophenylmethyl)-4-methylbenzene

Description

Rationale for Investigating 1-(Difluorophenylmethyl)-4-methylbenzene

The scientific interest in this compound stems primarily from the unique physicochemical properties imparted by the difluoromethyl (CF₂H) group. evitachem.com This functional group is of significant interest in drug design and discovery for several reasons. nih.gov

Firstly, the CF₂H group can act as a lipophilic hydrogen bond donor, which allows it to serve as a bioisostere for common pharmacophores like hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. nih.govacs.orgresearchgate.net This bioisosteric replacement can enhance a molecule's binding affinity to biological targets such as enzymes and receptors. evitachem.comnih.gov Secondly, the presence of the strong carbon-fluorine bonds makes the difluoromethyl group metabolically stable. mdpi.com This stability can improve the pharmacokinetic profile of a drug candidate by preventing metabolic degradation at that position. nih.govmdpi.com

Scope and Objectives of Academic Inquiry on the Compound

The academic inquiry into this compound focuses on several key areas. A primary objective is its utilization in organic synthesis as a precursor for more elaborate molecular structures. evitachem.com Researchers explore various synthetic methodologies to efficiently introduce the difluoromethyl group onto aromatic systems, a process known as difluoromethylation. evitachem.com This includes electrophilic difluoromethylation using agents like chlorodifluoromethane (B1668795) with transition metal catalysts, or radical-mediated strategies. evitachem.com

Another scope of investigation involves its application in biological studies. The compound is used to probe enzyme interactions and metabolic pathways, leveraging the unique properties of the difluoromethyl group to understand biological processes. evitachem.com In the field of materials science, it is employed in the production of specialty chemicals and materials where the presence of fluorinated compounds can enhance performance. evitachem.com The overarching goal is to harness the distinct reactivity and properties of this compound to develop novel pharmaceuticals, agrochemicals, and advanced materials. evitachem.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈F₂ |

| Molecular Weight | 142.15 g/mol |

| Appearance | Colorless liquid |

| Density | ~1.25 g/cm³ |

| Boiling Point | ~100 °C |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); Insoluble in water |

Data sourced from EvitaChem. evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

1-[difluoro(phenyl)methyl]-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2/c1-11-7-9-13(10-8-11)14(15,16)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPWOFFDNMCYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Difluorophenylmethyl 4 Methylbenzene

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For 1-(Difluorophenylmethyl)-4-methylbenzene, the most logical disconnections are the carbon-carbon bonds to the central benzylic methylene (B1212753) bridge. Two primary disconnection strategies emerge:

Strategy A: Friedel-Crafts Disconnection This approach involves disconnecting the bond between the toluene (B28343) ring and the benzylic carbon. This disconnection identifies toluene as the nucleophilic partner and a difluorobenzyl cation equivalent as the electrophile. This pathway logically leads to a Friedel-Crafts alkylation reaction, where toluene is reacted with an activated difluorobenzyl precursor, such as a difluorobenzyl halide or alcohol.

Strategy B: Cross-Coupling Disconnection Alternatively, the same C-C bond can be disconnected to reveal precursors suitable for a transition-metal-catalyzed cross-coupling reaction. This strategy identifies one aromatic ring as an organometallic nucleophile (e.g., p-tolylboronic acid) and the other as an electrophilic partner (e.g., a difluorobenzyl halide). This retrosynthetic route points toward methods like the Suzuki-Miyaura coupling.

These two distinct retrosynthetic pathways guide the selection and synthesis of appropriate precursors and the development of the crucial carbon-carbon bond-forming step.

Precursor Synthesis and Optimization

The successful synthesis of the target molecule hinges on the efficient preparation of key building blocks derived from the retrosynthetic analysis.

The fluorinated precursors required depend on the chosen synthetic route. Common building blocks include difluorobenzyl halides, difluorobenzyl alcohols, and difluorophenylboronic acids.

Difluorobenzyl Alcohols: These are often prepared by the reduction of the corresponding difluorobenzoic acids or difluorobenzaldehydes. For instance, 2,6-difluorobenzyl alcohol can be obtained in high yield and purity via the diazotization of 2,6-difluorobenzylamine (B1295058) followed by hydrolysis, or through the reduction of 2,6-difluorobenzonitrile. google.com

Difluorobenzyl Halides: These electrophilic precursors are typically synthesized from the corresponding alcohols. The treatment of 3,5-difluorobenzyl alcohol with hydrobromic acid and sulfuric acid yields 3,5-difluorobenzyl bromide. chemicalbook.com Alternatively, direct chlorination of difluorotoluenes using reagents like carbon tetrachloride in the presence of an iron catalyst can produce difluorobenzyl chlorides. google.comresearchgate.net

Difluorophenylboronic Acids: These are key precursors for Suzuki coupling reactions. The synthesis generally involves the reaction of a difluorophenyl-Grignard reagent (formed from the corresponding difluorobromobenzene) with a trialkyl borate (B1201080), such as trimethyl borate, followed by acidic workup. For example, 2,4-difluorophenylboronic acid can be prepared from 2,4-difluorophenylmagnesium bromide and trimethyl borate in tetrahydrofuran. chemicalbook.com These compounds are also commercially available. medchemexpress.comsigmaaldrich.comchemimpex.com

The methylated benzene (B151609) portion of the target molecule is derived from toluene or its functionalized analogues.

Toluene: As a basic hydrocarbon feedstock, toluene is readily available commercially and serves as the direct precursor for Friedel-Crafts alkylation.

p-Tolylboronic Acid: For Suzuki cross-coupling reactions, p-tolylboronic acid is the required precursor. It is synthesized via the standard method of forming the Grignard reagent from p-bromotoluene, followed by reaction with a borate ester and subsequent hydrolysis. It is also widely available from commercial suppliers.

Carbon-Carbon Bond Formation Strategies

The central challenge in synthesizing this compound is the formation of the bond connecting the two aryl moieties via the methylene bridge. Friedel-Crafts alkylation and palladium-catalyzed cross-coupling reactions are the two most prominent strategies to achieve this. nih.gov

The Friedel-Crafts alkylation is a classic method for forming C-C bonds to an aromatic ring. wikipedia.org In this context, it involves the reaction of toluene with an electrophilic difluorobenzyl species generated from a precursor like a difluorobenzyl chloride or alcohol. nih.govmt.com The reaction is catalyzed by a Lewis acid, which facilitates the formation of a carbocation or a polarized electrophile-catalyst complex. masterorganicchemistry.comyoutube.com

The reaction proceeds via electrophilic aromatic substitution, where the electron-rich toluene ring attacks the electrophilic benzylic carbon. The methyl group of toluene is an activating, ortho-, para-directing group. Therefore, the reaction typically yields a mixture of ortho- and para-substituted products. The para-isomer, this compound, is often the major product due to reduced steric hindrance compared to the ortho position. epa.govresearchgate.net

| Catalyst | Typical Precursor | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| AlCl₃ | Benzyl (B1604629) Chloride | Benzene/Toluene | 25-80 | mt.commasterorganicchemistry.com |

| FeCl₃ | Benzyl Chloride | None or Arene | 25-100 | masterorganicchemistry.com |

| ZnCl₂/SiO₂ | Benzyl Chloride | Toluene | 80 | epa.govresearchgate.net |

| Metal Oxides | Benzyl Chloride | Toluene | 90-110 | oup.com |

| TiCl₄ | Benzyl Alcohol | Dichloromethane | 25 | nih.gov |

Table 1: Representative Conditions for Friedel-Crafts Benzylation of Arenes.

Transition-metal-catalyzed cross-coupling reactions offer a powerful and versatile alternative for constructing the diarylmethane framework, often with greater functional group tolerance and selectivity than Friedel-Crafts reactions. nih.gov

The Suzuki-Miyaura reaction is particularly well-suited for this transformation, involving the coupling of an organoboron compound with an organic halide. nih.gov For the synthesis of this compound, this would typically involve the palladium-catalyzed reaction of a difluorobenzyl halide (e.g., bromide or chloride) with p-tolylboronic acid. thieme-connect.com This C(sp³)–C(sp²) coupling requires a suitable palladium catalyst, often supported by phosphine (B1218219) ligands, and a base to facilitate the transmetalation step. nih.govresearchgate.net A variety of palladium sources, ligands, and bases have been developed to optimize the reaction for benzylic electrophiles. nih.govthieme-connect.comacs.org

While the Heck and Stille reactions are also powerful C-C bond-forming methods, the Suzuki-Miyaura coupling is often preferred for this specific transformation due to the stability, low toxicity, and commercial availability of the boronic acid reagents. thieme-connect.com

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| [PdCl(C₃H₅)]₂ | Tedicyp | Cs₂CO₃ | Dioxane | 80 | thieme-connect.com |

| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF/H₂O | Microwave | researchgate.net |

| Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene/H₂O | 100 | researchgate.net |

| Pd₂(dba)₃ | L1 (Monophosphine) | K₃PO₄ | Dioxane | 100 | acs.org |

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Benzyl Halides with Arylboronic Acids.

Grignard and Organolithium Reagent Mediated Reactions

The use of Grignard and organolithium reagents offers a powerful strategy for the formation of carbon-carbon bonds. In the context of synthesizing this compound, these reagents can theoretically be employed to couple a p-tolyl nucleophile with a difluoromethylated electrophile, or vice-versa.

One plausible, though not explicitly documented, approach involves the reaction of a p-tolyl Grignard reagent, such as p-tolylmagnesium bromide, with a suitable difluoromethyl-containing electrophile. The challenge lies in the selection of a reactive yet stable difluoromethyl synthon.

Similarly, p-tolyllithium, generated from the reaction of a p-tolyl halide with lithium metal, could serve as the nucleophile. Organolithium reagents are generally more reactive than their Grignard counterparts, which could be advantageous in reactions with less reactive electrophiles. However, their high reactivity also necessitates careful control of reaction conditions to avoid side reactions. numberanalytics.com

A hypothetical reaction pathway could involve the nucleophilic attack of p-tolylmagnesium bromide on a difluoromethylated carbonyl compound, followed by reduction of the resulting alcohol. However, the specific substrates and reaction conditions for such a sequence leading to this compound are not well-documented in the reviewed literature.

Difluoromethylation Strategies

The direct introduction of a difluoromethyl group (CHF2) onto an aromatic ring or the conversion of an existing functional group into a CHF2 moiety are central strategies in the synthesis of fluorinated aromatic compounds.

Direct C-H difluoromethylation of toluene or its derivatives presents an atom-economical approach. Radical difluoromethylation has emerged as a significant method for the functionalization of arenes. rsc.org These reactions typically involve the generation of a difluoromethyl radical (•CHF2) from a suitable precursor, which then attacks the aromatic ring. The regioselectivity of such reactions on substituted benzenes like toluene would be a critical factor, with a mixture of ortho, meta, and para isomers being a likely outcome. The stability of the resulting benzylic radical intermediate would influence the product distribution. mdpi.com

Recent advancements have focused on the development of novel difluoromethylating agents that can operate under mild conditions. For instance, visible-light-induced radical hydrodifluoromethylation of alkenes has been demonstrated, showcasing the growing utility of photoredox catalysis in generating difluoromethyl radicals. researchgate.net While this specific method applies to alkenes, the underlying principles of radical generation could potentially be adapted for the difluoromethylation of aromatic systems.

A more common and often more selective approach involves the transformation of a pre-installed functional group at the benzylic position into a difluoromethyl group. A primary example is the nucleophilic difluoromethylation of the corresponding aldehyde, p-tolualdehyde.

This transformation can be achieved using various reagents that act as a source of a difluoromethyl nucleophile or its synthetic equivalent. For instance, reagents like (phenylsulfonyl)difluoromethane (PhSO2CF2H) in the presence of a base can be used to introduce the difluoromethylsulfonyl group, which can then be reductively cleaved to afford the difluoromethyl group. cas.cncas.cn

The reaction of p-tolualdehyde with a nucleophilic difluoromethylating agent would yield a difluoromethylated alcohol, which would then require a subsequent reduction step to furnish this compound.

| Precursor Functional Group | Reagent/Method | Intermediate Product | Final Product |

| Aldehyde (p-tolualdehyde) | Nucleophilic Difluoromethylation | 1-(Difluoromethyl)-1-(4-methylphenyl)methanol | This compound |

| Ketone | Nucleophilic Difluoromethylation | 2-(Difluoromethyl)-1-phenyl-1-(p-tolyl)ethanol | (Not a direct route) |

Stereoselective Synthesis Considerations

The synthesis of this compound can present a stereochemical challenge if the phenyl and p-tolyl groups are different, as the benzylic carbon becomes a stereocenter. Achieving high levels of enantioselectivity in the synthesis of such chiral difluoromethylated compounds is an active area of research. rsc.org

One of the primary strategies to achieve stereoselectivity is through the enantioselective nucleophilic difluoromethylation of a prochiral aldehyde, such as benzaldehyde, using a chiral catalyst. nih.gov Research has demonstrated the use of chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids to catalyze the reaction between aromatic aldehydes and difluoromethylating agents like Me3SiCF2SO2Ph and PhSO2CF2H. nih.govresearchgate.net

The enantiomeric excess (ee) of the resulting difluoromethylated alcohol is dependent on the specific catalyst, substrate, and reaction conditions. For example, in the enantioselective difluoromethylation of benzaldehyde, different chiral phase-transfer catalysts have been shown to yield varying levels of enantioselectivity. nih.gov

Table of Enantioselective Difluoromethylation of Benzaldehyde nih.govresearchgate.net

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Quinine-derived salt | solid KOH | Toluene | -40 | 67 | 47 |

| Quinidine-derived salt | solid KOH | Toluene | RT | 94 | 46 |

These findings indicate that while achieving high enantioselectivity can be challenging, it is a feasible goal through careful selection of the catalytic system. nih.gov The resulting enantioenriched difluoromethylated alcohol would then need to be carried through subsequent steps without racemization to yield the final chiral product. It is important to note that the field of stereoselective difluoromethylation is still developing, and methods for achieving high enantioselectivity are limited. rsc.org

Process Optimization and Scalability Studies

The transition of a synthetic route from a laboratory scale to an industrial process requires careful optimization of reaction parameters and consideration of scalability. For the synthesis of this compound, several factors would need to be addressed to ensure an efficient, safe, and cost-effective process.

For syntheses involving Grignard reagents, optimization strategies include the precise control of temperature and reaction time to minimize the formation of byproducts. numberanalytics.com The use of flow chemistry for Grignard reagent formation has been shown to be a scalable and safe alternative to traditional batch processes, offering better heat and mass transfer. researchgate.netacs.orgresearchgate.net

In the case of difluoromethylation reactions, the choice of the difluoromethylating agent is critical for scalability. Some reagents may be too expensive or hazardous for large-scale production. The development of continuous flow protocols for difluoromethylation reactions is an active area of research, aiming to improve safety and efficiency. For instance, the use of fluoroform as a difluoromethylating agent in a continuous flow system has been reported for the synthesis of α-difluoromethyl-amino acids, highlighting the potential for atom-economical and scalable processes. rsc.org

Key Considerations for Process Optimization and Scalability

| Parameter | Consideration | Potential Solution |

|---|---|---|

| Reagent Cost & Availability | High cost of specialized difluoromethylating agents. | Development of routes using cheaper, more abundant sources of the difluoromethyl group. |

| Reaction Safety | Exothermic nature of Grignard reactions and potential hazards of some fluorinating agents. | Use of continuous flow reactors for better temperature control and reduced reaction volumes. researchgate.netacs.org |

| Product Purity & Separation | Formation of isomers or byproducts requiring difficult purification. | Optimization of reaction selectivity through catalyst and condition screening. |

| Throughput | Batch processes may have long reaction times and downtime. | Implementation of continuous manufacturing to increase productivity. |

Chemical Reactivity and Transformations of 1 Difluorophenylmethyl 4 Methylbenzene

Reactivity of the Aromatic Rings

The two aromatic rings in 1-(Difluorophenylmethyl)-4-methylbenzene exhibit different reactivities towards aromatic substitution reactions due to the electronic effects of their respective substituents. The toluene (B28343) ring is activated by the electron-donating methyl group, while the reactivity of the phenyl ring is influenced by the electron-withdrawing nature of the difluoromethyl group.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions are heavily influenced by the substituents present on the aromatic ring.

In this compound, the toluene ring is more susceptible to electrophilic attack than the phenyl ring attached to the difluoromethyl group. The methyl group is an activating, ortho, para-directing group due to its positive inductive effect and hyperconjugation. This increases the electron density of the toluene ring, particularly at the positions ortho and para to the methyl group, making it more nucleophilic.

Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur preferentially on the toluene ring, yielding predominantly ortho and para substituted products relative to the methyl group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of the Toluene Ring in this compound

| Electrophilic Reagent | Expected Major Products |

| HNO₃/H₂SO₄ | 1-(Difluorophenylmethyl)-2-nitro-4-methylbenzene and 1-(Difluorophenylmethyl)-4-methyl-2-nitrobenzene |

| Br₂/FeBr₃ | 2-Bromo-1-(difluorophenylmethyl)-4-methylbenzene and 4-bromo-1-(difluorophenylmethyl)-2-methylbenzene |

| SO₃/H₂SO₄ | 2-(Difluorophenylmethyl)-5-methylbenzenesulfonic acid and 4-(difluorophenylmethyl)-3-methylbenzenesulfonic acid |

| RCOCl/AlCl₃ | (2-(Difluorophenylmethyl)-5-methylphenyl)(alkyl)methanone and (4-(difluorophenylmethyl)-3-methylphenyl)(alkyl)methanone |

Note: The exact ratio of ortho to para products can be influenced by steric hindrance from the bulky difluorophenylmethyl group.

Nucleophilic aromatic substitution (SNA) is less common for simple benzene derivatives and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. The unsubstituted phenyl and toluene rings in this compound are not activated towards traditional SNA reactions.

However, the presence of the difluoromethyl group could potentially influence the reactivity of the attached phenyl ring towards nucleophiles under specific, forcing conditions. The strong electron-withdrawing nature of the CHF₂ group might render the ipso-carbon slightly more electrophilic, but without a suitable leaving group on the ring, this pathway is unlikely.

The aromatic rings of this compound are generally resistant to oxidation and reduction under mild conditions due to their inherent aromatic stability. However, under more vigorous conditions, transformations can occur.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group on the toluene ring to a carboxylic acid, provided there is at least one benzylic hydrogen. This would lead to the formation of 4-(difluorophenylmethyl)benzoic acid. The aromatic rings themselves are typically cleaved only under very harsh oxidative conditions.

Reduction: The aromatic rings can be reduced to their corresponding cyclohexane (B81311) derivatives through catalytic hydrogenation at high pressure and temperature, using catalysts such as rhodium, ruthenium, or nickel. This process, known as Birch reduction, which uses sodium or lithium in liquid ammonia (B1221849) with an alcohol, could selectively reduce one of the rings. The electron-rich toluene ring would be more susceptible to this type of reduction.

Reactivity at the Benzylic Position

The benzylic carbon atom, the carbon atom attached to both phenyl rings and bearing two fluorine atoms, is a key site of reactivity in this compound. The stability of intermediates formed at this position, such as radicals and carbocations, is enhanced by resonance delocalization over the adjacent phenyl ring.

The benzylic C-H bond is weaker than a typical aliphatic C-H bond, making it susceptible to abstraction by radicals. This is because the resulting benzylic radical is stabilized by resonance, with the unpaired electron being delocalized over the π-system of the adjacent phenyl ring.

Free-radical halogenation, for instance with N-bromosuccinimide (NBS) in the presence of a radical initiator, would be expected to selectively occur at the benzylic position, replacing the hydrogen atom with a halogen. This would yield 1-(bromo(difluoro)methyl)-4-methylbenzene. The presence of two electron-withdrawing fluorine atoms on the benzylic carbon can influence the stability of the radical intermediate and the reaction rates.

The benzylic proton is acidic due to the electron-withdrawing effects of the two fluorine atoms and the adjacent phenyl ring. This allows for deprotonation by a strong base to form a benzylic carbanion. This carbanion can then be trapped by various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Alternatively, the formation of organometallic intermediates, for example through reaction with an organolithium reagent, can facilitate further functionalization. These organometallic species can then participate in a variety of coupling reactions, such as with alkyl halides, carbonyl compounds, or in transition-metal-catalyzed cross-coupling reactions, to introduce a wide range of functional groups at the benzylic position.

Table 2: Potential Functionalization Reactions at the Benzylic Position

| Reagent(s) | Product Type |

| 1. Strong Base (e.g., n-BuLi) 2. Electrophile (E⁺) | Substituted at the benzylic position (e.g., alkylation, carboxylation) |

| NBS, radical initiator | Benzylic bromide |

| Strong oxidizing agent (e.g., KMnO₄) | If the benzylic H were not present, no reaction. With a benzylic H, oxidation. |

Transformations Involving the Difluoromethyl Group

The difluoromethyl (-CF2H) group in this compound is the primary site of various chemical transformations. These reactions can be broadly categorized into those that involve the exchange of the fluorine atoms and those that modify the CF2 unit while retaining it.

Fluorine Exchange Reactions

Fluorine exchange reactions in benzylic difluorides like this compound are challenging due to the high strength of the C-F bond. However, under certain conditions, such as in the presence of strong Lewis acids, defluorination can be initiated. These Lewis acids can abstract a fluoride (B91410) ion to generate a transient benzylic cation, which can then be trapped by other nucleophiles. For instance, the use of highly fluorophilic Lewis acids has been shown to catalyze the hydrodefluorination of fluoroalkanes, a process that could potentially be applied to benzylic difluorides. nih.gov

While direct isotopic fluorine exchange (e.g., with ¹⁸F) on such compounds is not commonly reported as a standalone transformation, related methodologies for radiofluorination often involve multi-step sequences. For example, strategies for introducing ¹⁸F into difluoromethylarenes might proceed through activation of a precursor followed by nucleophilic ¹⁸F/Br exchange, rather than direct exchange on the difluorinated compound itself. nih.gov

Reactions Retaining or Modifying the CF2 Moiety

A variety of reactions can occur at the difluoromethyl group of this compound that either retain or further functionalize the CF2 moiety.

Oxidation and Reduction: The difluoromethyl group can be oxidized to yield derivatives of benzoic acid. Common oxidizing agents for such transformations include potassium permanganate and chromium trioxide. researchgate.net Conversely, the difluoromethyl group can be reduced to a methyl group using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation. researchgate.net

Deprotonation and Nucleophilic Functionalization: The hydrogen atom of the difluoromethyl group is acidic and can be removed by a strong base to generate an α,α-difluorobenzylic carbanion. This transient intermediate is highly reactive and can be trapped by various electrophiles. However, these carbanions are prone to α-fluoride elimination. Strategies to capture these unstable intermediates include halogen transfer from reagents like 2-bromothiophenes to form an in-situ electrophilic ArCF2Br species, which can then undergo nucleophilic substitution. researchgate.net

C-H Functionalization: The benzylic C-H bond within the difluoromethyl group can also be a site for functionalization. While specific examples for this compound are scarce in readily available literature, directing group-assisted C-H functionalization using transition metal catalysis is a known strategy for modifying C-H bonds in similar aromatic compounds. researchgate.net

Radical Halogenation: Free-radical halogenation, typically initiated by UV light, is a common method for functionalizing benzylic positions. wikipedia.org This reaction could potentially be applied to the C-H bond of the difluoromethyl group in this compound to introduce other halogens, leading to compounds like 1-(chlorodifluoromethyl)-4-methylbenzene. The reaction proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps. youtube.comyoutube.comyoutube.comyoutube.com

Below is a table summarizing some potential transformations of the difluoromethyl group:

| Transformation | Reagents and Conditions | Product Type |

| Oxidation | KMnO₄ or CrO₃ | Benzoic acid derivative |

| Reduction | LiAlH₄ or H₂/catalyst | 1-Methyl-4-(phenylmethyl)benzene |

| Nucleophilic Functionalization | Strong base, then electrophile | Ar-CF₂-E |

| Radical Halogenation | Halogen, UV light | Ar-CF₂-X (X = Cl, Br) |

Reaction Mechanism Investigations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. These investigations often involve kinetic studies, the identification of reaction intermediates, and transition state analysis.

Kinetic Studies

Kinetic studies provide insights into the rate-determining step of a reaction. For reactions involving the difluoromethyl group, such as nucleophilic substitution, the mechanism can shift between Sₙ1 and Sₙ2 pathways depending on the substrate, nucleophile, leaving group, and solvent. libretexts.orglabster.comlibretexts.org In the case of an Sₙ1 reaction involving this compound, the rate-determining step would be the formation of the α,α-difluorobenzyl carbocation. The stability of this carbocation, which is influenced by the electron-donating methyl group on the phenyl ring, would significantly affect the reaction rate. quora.com For hydrolysis reactions of related difluoromethyl-substituted heterocycles, kinetic comparisons have shown that electron-withdrawing groups can accelerate the process, highlighting the electronic effects on reaction rates. rsc.org

Identification of Reaction Intermediates

The direct observation and characterization of reaction intermediates are key to elucidating reaction mechanisms. For reactions proceeding through a cationic pathway, the α,α-difluorobenzyl carbocation is a critical intermediate. Techniques like "carbocation watching" through spectroscopic methods can be employed in solvolysis reactions to observe the formation and disappearance of such carbocations. researchgate.net In reactions involving deprotonation, the transient α,α-difluorobenzylic carbanion is the key intermediate. Its existence can be inferred by trapping it with electrophiles. researchgate.net Radical intermediates, formed during processes like free-radical halogenation, can also be detected or inferred through product analysis and the use of radical traps.

Transition State Analysis

Computational chemistry plays a vital role in analyzing the transition states of reactions involving organofluorine compounds. pitt.eduresearchgate.net For an Sₙ1-type reaction of this compound, the transition state would resemble the forming carbocation. youtube.com The energy of this transition state, and thus the activation energy of the reaction, is lowered by factors that stabilize the carbocation, such as the resonance effect of the benzene ring and the inductive effect of the methyl group. libretexts.orglibretexts.org For reactions involving C-F bond cleavage, density functional theory (DFT) calculations can be used to model the transition state and determine the energy barriers, providing insights into the reaction feasibility and mechanism. For instance, in the hydrolysis of trifluoromethylphenols, DFT calculations have been used to support an E1cb mechanism. rsc.org

Synthesis and Characterization of Derivatives and Analogues of 1 Difluorophenylmethyl 4 Methylbenzene

Design Principles for Structural Modification

The rationale behind modifying the structure of 1-(difluorophenylmethyl)-4-methylbenzene is to systematically explore the structure-activity relationship of the resulting analogues. By making targeted changes to different parts of the molecule, researchers can fine-tune its properties for various applications.

Oxidation: The methyl group can be oxidized to introduce oxygen-containing functionalities. For instance, treatment with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) can convert the methyl group into a carboxylic acid, yielding 4-(difluorophenylmethyl)benzoic acid. This transformation introduces a polar, acidic group that can participate in hydrogen bonding and salt formation. masterorganicchemistry.comdoubtnut.com

Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator, can introduce a halogen atom, such as bromine, onto the methyl group. organic-chemistry.orgresearchgate.netyoutube.comlibretexts.org This results in the formation of a benzyl (B1604629) halide, for example, 1-(bromomethyl)-4-(difluorophenylmethyl)benzene. This benzylic halide is a versatile intermediate for further modifications.

Table 1: Examples of Methyl Group Modifications

| Starting Material | Reagents and Conditions | Product | Modification Type |

|---|---|---|---|

| This compound | KMnO₄, base, heat; then acid | 4-(Difluorophenylmethyl)benzoic acid | Oxidation |

| This compound | N-Bromosuccinimide (NBS), initiator, CCl₄, heat | 1-(Bromomethyl)-4-(difluorophenylmethyl)benzene | Halogenation |

The difluorophenyl ring's electronic properties are influenced by the two fluorine atoms, which are strongly electron-withdrawing. These substituents direct incoming electrophiles and determine the feasibility of nucleophilic substitution.

Electrophilic Aromatic Substitution: The fluorine atoms are ortho, para-directing yet deactivating. However, due to the deactivating nature of the difluoromethyl group, electrophilic aromatic substitution on the difluorophenyl ring is generally challenging. Reactions such as nitration or halogenation would require harsh conditions and may lead to a mixture of isomers.

Nucleophilic Aromatic Substitution (SNA r): The electron-withdrawing nature of the fluorine atoms and the difluoromethyl group makes the ring susceptible to nucleophilic aromatic substitution, particularly at positions activated by these groups. A strong nucleophile can displace one of the fluorine atoms, especially if there are additional activating groups on the ring. jmu.edumdpi.comchemguide.co.uk

The tolyl ring is activated by the methyl group, which is an ortho, para-director for electrophilic aromatic substitution. This allows for the introduction of a variety of substituents onto this ring. mdpi.commasterorganicchemistry.comchemguide.co.uk

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group, primarily at the ortho and para positions relative to the methyl group. Given that the para position is blocked, substitution is expected at the ortho position (2-position). chemguide.co.uklibretexts.orgdocbrown.info

Halogenation: Reaction with halogens like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) results in the introduction of a halogen atom at the ortho position. masterorganicchemistry.comchemguide.co.uklibretexts.orgchemguide.co.uk

Friedel-Crafts Acylation: The introduction of an acyl group, for instance, an acetyl group, can be achieved using an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst like aluminum chloride. This reaction typically shows a high preference for the less sterically hindered para position, but since it is occupied, acylation will occur at the ortho position. youtube.comchemguide.co.ukdocbrown.infolibretexts.orgrsc.org

Table 2: Examples of Tolyl Ring Substitutions

| Starting Material | Reagents and Conditions | Major Product(s) | Substitution Type |

|---|---|---|---|

| This compound | HNO₃, H₂SO₄, 30°C | 1-(Difluorophenylmethyl)-2-nitro-4-methylbenzene | Nitration |

| This compound | Br₂, FeBr₃ | 2-Bromo-1-(difluorophenylmethyl)-4-methylbenzene | Halogenation |

| This compound | CH₃COCl, AlCl₃ | 2-Acetyl-1-(difluorophenylmethyl)-4-methylbenzene | Friedel-Crafts Acylation |

Synthetic Routes to Key Analogues

The synthesis of key analogues of this compound often involves multi-step sequences that introduce heteroatoms or extend existing carbon chains, building upon the foundational modification reactions.

Incorporating heteroatoms, such as nitrogen in a pyridine (B92270) ring, can significantly alter the molecule's biological and physical properties.

A common strategy involves cross-coupling reactions. For example, a pyridyl group can be introduced via a Suzuki coupling reaction. This would typically involve the reaction of a borylated derivative of this compound with a halogenated pyridine, or conversely, a halogenated derivative of the parent molecule with a pyridineboronic acid. mdpi.comresearchgate.net

For instance, 2-bromo-1-(difluorophenylmethyl)-4-methylbenzene can be coupled with pyridine-3-boronic acid in the presence of a palladium catalyst and a base to yield 1-(difluorophenylmethyl)-2-(pyridin-3-yl)-4-methylbenzene.

The extension of the methyl group's carbon chain is a valuable modification for exploring the impact of lipophilicity and steric bulk. A key intermediate for this is the previously mentioned 1-(bromomethyl)-4-(difluorophenylmethyl)benzene.

Suzuki Coupling: This versatile reaction can be used to form a new carbon-carbon bond by coupling the benzyl bromide with a boronic acid. For example, reacting 1-(bromomethyl)-4-(difluorophenylmethyl)benzene with phenylboronic acid in the presence of a palladium catalyst and a base would yield 1-(difluorophenylmethyl)-4-(phenylmethyl)benzene, effectively adding a phenyl group. wisc.edulookchem.comnih.govnih.govresearchgate.netresearchgate.net

Sonogashira Coupling: To introduce an alkyne functionality, a Sonogashira coupling can be employed. The reaction of 1-(bromomethyl)-4-(difluorophenylmethyl)benzene with a terminal alkyne, such as phenylacetylene, catalyzed by palladium and copper complexes, would produce an analogue with a carbon-carbon triple bond. rsc.orgchemicalbook.comresearchgate.netresearchgate.netntu.edu.tw Subsequent reduction of the alkyne would lead to a saturated carbon chain.

Table 3: Examples of Carbon Chain Extension

| Starting Material | Coupling Partner | Reaction Type | Product |

|---|---|---|---|

| 1-(Bromomethyl)-4-(difluorophenylmethyl)benzene | Phenylboronic acid | Suzuki Coupling | 1-(Difluorophenylmethyl)-4-(phenylmethyl)benzene |

| 1-(Bromomethyl)-4-(difluorophenylmethyl)benzene | Phenylacetylene | Sonogashira Coupling | 1-(Difluorophenylmethyl)-4-(2-phenylethynyl)benzene |

Construction of Fused Ring Systems

The synthesis of fused ring systems from derivatives of this compound represents a powerful approach to generate novel, structurally complex molecules with potential applications in various fields of chemical research. Intramolecular cyclization reactions are key strategies for the construction of such bicyclic and polycyclic frameworks. By introducing appropriate functional groups onto the aromatic rings of this compound derivatives, subsequent ring-closing reactions can be facilitated.

One plausible approach involves the functionalization of the tolyl methyl group. For instance, nitration followed by reduction can yield an amino group, which can then be acylated to provide a precursor for the Bischler-Napieralski reaction. This reaction, typically employing a dehydrating agent such as phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA), facilitates the intramolecular electrophilic aromatic substitution to form a dihydroisoquinoline ring system. The presence of the difluorophenylmethyl moiety is expected to influence the electronic properties of the aromatic ring and, consequently, the regioselectivity and efficiency of the cyclization.

Another established method for the construction of fused heterocyclic systems is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. To utilize this reaction, a derivative of this compound bearing a β-aminoethyl substituent would be required. The synthesis of such a precursor could be achieved through various multi-step sequences starting from the parent compound. The subsequent reaction with an appropriate aldehyde would be expected to yield a tetrahydro-β-carboline or a tetrahydroisoquinoline derivative, depending on the nature of the aromatic ring undergoing cyclization.

Table 1: Hypothetical Intramolecular Cyclization Reactions for Fused Ring Construction

| Precursor | Reaction Type | Reagents and Conditions | Fused Ring System |

| N-(2-(4-(1,1-difluoro-1-phenylmethyl)phenyl)ethyl)acetamide | Bischler-Napieralski | POCl₃, reflux | Dihydroisoquinoline |

| 2-(4-(1,1-difluoro-1-phenylmethyl)phenyl)ethan-1-amine | Pictet-Spengler | R-CHO, TFA, CH₂Cl₂ | Tetrahydroisoquinoline |

| 1-(Difluorophenylmethyl)-4-(2-nitrovinyl)benzene | Reductive Cyclization | Fe, AcOH | Indole derivative |

This table presents hypothetical reaction schemes for the construction of fused ring systems based on established synthetic methodologies.

Library Synthesis and High-Throughput Approaches

The principles of library synthesis and high-throughput screening are integral to modern drug discovery and materials science. These approaches allow for the rapid generation and evaluation of a large number of structurally related compounds, significantly accelerating the identification of molecules with desired properties. The application of these methodologies to the this compound scaffold can lead to the discovery of novel compounds with enhanced biological activity or material characteristics.

A combinatorial or parallel synthesis approach could be employed to generate a library of derivatives. This would typically involve a multi-step reaction sequence where a common intermediate, derived from this compound, is reacted with a diverse set of building blocks. For example, functionalization of the tolyl methyl group to an amine or a carboxylic acid would provide a handle for further derivatization.

In a parallel synthesis format, the functionalized core scaffold could be distributed into an array of reaction vessels, and each vessel would be treated with a different reactant. For instance, an amino-functionalized core could be reacted with a library of carboxylic acids to generate a diverse set of amides. Similarly, a carboxylic acid-functionalized core could be reacted with a library of amines. This strategy allows for the systematic exploration of the chemical space around the this compound core.

Table 2: Representative Library Synthesis Scheme

| Scaffold | Building Block Set A (Carboxylic Acids) | Building Block Set B (Amines) | Resulting Library |

| 4-(1,1-difluoro-1-phenylmethyl)benzylamine | Acetic acid, Propanoic acid, Benzoic acid | - | Amide derivatives |

| (4-(1,1-difluoro-1-phenylmethyl)phenyl)methanoic acid | - | Methylamine, Ethylamine, Aniline | Amide derivatives |

| 1-(Difluorophenylmethyl)-4-iodobenzene | Various boronic acids | - | Biaryl derivatives (via Suzuki coupling) |

This table illustrates a representative parallel synthesis approach for generating a library of derivatives from functionalized this compound scaffolds.

High-throughput purification and characterization techniques would be essential to manage the large number of compounds generated. Techniques such as automated flash chromatography and liquid chromatography-mass spectrometry (LC-MS) would be employed for purification and initial characterization. Subsequently, high-throughput screening assays would be used to evaluate the biological activity or physical properties of the synthesized library members. This integrated approach of parallel synthesis and high-throughput screening provides a powerful platform for the efficient discovery of novel and valuable derivatives of this compound.

Theoretical and Computational Investigations of 1 Difluorophenylmethyl 4 Methylbenzene

Molecular Structure and Conformation Analysis

The molecular structure of 1-(Difluorophenylmethyl)-4-methylbenzene consists of a central methylene (B1212753) carbon bonded to a phenyl group, a difluoromethyl group, and a 4-methylphenyl (tolyl) group. Computational methods, particularly Density Functional Theory (DFT), are employed to determine the most stable geometric arrangement of the atoms in space.

Conformational analysis of this molecule involves studying the rotation around the single bonds connected to the central carbon atom. By performing a potential energy surface (PES) scan, where the dihedral angles are systematically varied, the global minimum energy conformer and other local minima can be identified. These scans reveal the most probable spatial arrangement of the phenyl and tolyl rings relative to each other and the difluoromethyl group.

The optimized geometry from DFT calculations provides detailed information on bond lengths, bond angles, and dihedral angles. For instance, the C-F bond lengths are expected to be around 1.35-1.38 Å, and the C-C bond lengths within the aromatic rings will be approximately 1.39-1.40 Å. The bond angles around the sp³ hybridized central carbon will be close to the tetrahedral angle of 109.5°, although steric hindrance between the bulky aryl groups may cause some distortion.

Table 1: Representative Calculated Structural Parameters for a Molecule Analogous to this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-F | 1.36 Å |

| C-H (methyl) | 1.09 Å | |

| C-C (aromatic) | 1.39 Å | |

| C-C (central-aryl) | 1.52 Å | |

| Bond Angle | F-C-F | 106° |

| C-C-C (aromatic) | 120° | |

| Aryl-C-Aryl | 112° |

Note: The data in this table is representative and based on DFT calculations for structurally similar fluorinated aromatic compounds.

Electronic Structure Calculations

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings, particularly the tolyl group due to the electron-donating nature of the methyl group. The LUMO, conversely, is likely to have significant contributions from the phenyl ring and the C-F bonds, as the fluorine atoms are highly electronegative.

Table 2: Representative FMO Properties for a Molecule Analogous to this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

Note: These values are illustrative and based on typical DFT calculations for fluorinated aromatic hydrocarbons.

The distribution of electron density within a molecule is crucial for predicting its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. researchgate.net These maps use a color scale to indicate regions of different electrostatic potential, where red typically represents areas of high electron density (negative potential, attractive to electrophiles) and blue represents areas of low electron density (positive potential, attractive to nucleophiles). researchgate.net

In this compound, the MEP map would show a negative potential (red) around the highly electronegative fluorine atoms. The aromatic rings, being electron-rich, would also exhibit regions of negative potential above and below the plane of the rings. In contrast, the hydrogen atoms of the methyl group and the aromatic rings would show a positive potential (blue or green). walisongo.ac.idnumberanalytics.com This information is invaluable for predicting sites of nucleophilic or electrophilic attack. numberanalytics.com

Reaction Mechanism Elucidation Using Computational Chemistry

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of its geometry. uni-rostock.de For a chemical reaction, a relaxed PES scan can be performed along a specific reaction coordinate, which is typically a bond being formed or broken. uni-rostock.devisualizeorgchem.com By systematically changing the length of this bond and optimizing the rest of the molecular geometry at each step, a one-dimensional energy profile of the reaction pathway can be generated. researchgate.net

This profile helps in identifying the reactants, products, any intermediates, and the transition state. visualizeorgchem.com For reactions involving this compound, such as a nucleophilic substitution at the central carbon, the reaction coordinate could be the distance between the incoming nucleophile and the carbon atom. The PES scan would reveal the energy barrier for the reaction.

The transition state (TS) is the point of highest energy along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. ucsb.edu Locating the exact geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. Computational methods can be used to search for this first-order saddle point on the potential energy surface. ucsb.edu

Once a candidate transition state structure is located, it must be validated. This is done by performing a frequency calculation. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. ucsb.edu For a reaction involving this compound, the imaginary frequency would correspond to the vibrational mode of the bond being formed and the bond being broken in the transition state.

Solvent Effects Modeling

In computational chemistry, understanding the influence of the solvent is crucial for accurately predicting the behavior of molecules in solution. Solvent effects modeling for a compound like this compound would typically employ implicit solvation models, where the solvent is represented as a continuous medium with specific properties like a dielectric constant, rather than modeling individual solvent molecules. mdpi.com This approach balances computational cost with accuracy for many applications.

One of the widely used methods is the Polarizable Continuum Model (PCM) and its variations, such as the Solvation Model based on Density (SMD). mdpi.com In these models, the solute molecule is placed in a cavity within the solvent continuum, and the electronic interaction between the solute and the solvent is calculated. This allows for the investigation of how different solvents can influence reaction rates, equilibrium constants, and spectroscopic properties.

For instance, in studying a hypothetical reaction involving this compound, computational chemists would calculate the Gibbs free energy profile in various solvents. mdpi.com The choice of solvent can significantly impact the stability of reactants, transition states, and products. A study on a different reaction system demonstrated that product yields could vary from 0% in acetonitrile (B52724) to 48% in 1,2-dichloroethane (B1671644) and 70% in chloroform, a difference that was successfully rationalized by modeling the solvent effects. mdpi.com Similar calculations for this compound would help in selecting the optimal solvent for a desired chemical transformation, thereby guiding experimental work.

The table below illustrates the type of data that would be generated in such a study, showing the relationship between the solvent's dielectric constant and a calculated property, such as the activation energy for a hypothetical reaction.

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

| Toluene (B28343) | 2.38 | 25.4 |

| Chloroform | 4.81 | 22.1 |

| 1,2-Dichloroethane | 10.36 | 20.5 |

| Acetonitrile | 37.5 | 18.9 |

This is illustrative data based on principles of computational chemistry; actual values for this compound would require specific calculations.

Spectroscopic Property Prediction (e.g., NMR, IR)

Theoretical calculations are a powerful tool for predicting and interpreting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. For this compound, Density Functional Theory (DFT) would be the method of choice for such predictions. nih.gov Specifically, the B3LYP functional with a basis set like 6-311++G(d,p) is commonly used to achieve a good balance between accuracy and computational expense. nih.gov

To predict the ¹H and ¹³C NMR spectra, the geometry of the molecule is first optimized, and then the magnetic shielding tensors are calculated for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). Theoretical predictions can help in assigning peaks in an experimental spectrum, especially for complex molecules. Studies on other organic molecules have shown that the position of substituent groups can significantly affect the calculated chemical shifts, which is consistent with experimental observations. researchgate.net

For IR spectroscopy, the computational approach involves calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed, which provides the wavenumbers and intensities of the vibrational modes. nih.gov These calculated frequencies often have a systematic error, which can be corrected by using a scaling factor to improve agreement with experimental data. The potential energy distribution (PED) analysis can also be performed to assign the calculated vibrational modes to specific functional groups within the molecule. nih.gov

Below are illustrative tables of predicted spectroscopic data for this compound.

Predicted ¹H NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-H (phenyl) | 7.2-7.5 |

| Aromatic-H (tolyl) | 7.1-7.3 |

| CHF₂ | 6.5-6.8 |

Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-F | 115-125 |

| Aromatic C-H | 125-135 |

| Aromatic C-C | 135-145 |

| CHF₂ | 110-120 (t) |

Predicted Major IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3000-3100 | Aromatic C-H stretch |

| 2900-3000 | Methyl C-H stretch |

| 1600-1620 | Aromatic C=C stretch |

These are illustrative data based on typical ranges for similar functional groups; precise values for this compound would require specific DFT calculations.

Computational Design of Novel Reactions and Derivatives

Computational chemistry plays a pivotal role in the rational design of new molecules and reactions. For this compound, computational methods can be used to design derivatives with tailored electronic or optical properties and to explore novel reaction pathways. nih.gov

One common approach is to perform in silico modifications to the parent structure and then calculate key molecular properties. For example, by adding different substituent groups (e.g., electron-donating or electron-withdrawing groups) to the aromatic rings, it is possible to modulate the electronic properties of the molecule. espublisher.comespublisher.com A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). espublisher.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. espublisher.com By calculating these properties for a series of designed derivatives, researchers can screen for candidates with desired characteristics before undertaking their synthesis. espublisher.com

In the context of designing new reactions, computational methods can be used to map out the potential energy surface for a proposed transformation. This involves locating the transition state structures and calculating the activation energies, which helps in determining the feasibility of a reaction pathway. This approach can save significant time and resources in the laboratory by focusing experimental efforts on the most promising reactions.

The following table provides an example of how FMO analysis could be used to screen hypothetical derivatives of this compound for altered electronic properties.

| Derivative Substituent (on tolyl ring) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| -H (parent molecule) | -6.5 | -1.2 | 5.3 |

| -NO₂ (electron-withdrawing) | -7.0 | -1.8 | 5.2 |

| -OCH₃ (electron-donating) | -6.1 | -1.0 | 5.1 |

| -NH₂ (strong electron-donating) | -5.8 | -0.9 | 4.9 |

This is illustrative data based on general principles of substituent effects; actual values would require specific calculations for each derivative. A smaller HOMO-LUMO gap generally suggests higher reactivity and potential for interesting optical or electronic properties. espublisher.com

Applications of 1 Difluorophenylmethyl 4 Methylbenzene in Organic Synthesis

Role as a Synthetic Building Block

There is no specific information available in the scientific literature detailing the role of 1-(Difluorophenylmethyl)-4-methylbenzene as a synthetic building block.

No published research was found that describes the use of this compound as a precursor for advanced organic materials. Organic materials are a broad class of compounds with applications in electronics, photonics, and pharmaceuticals.

While fluorinated compounds are often key intermediates in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries, there are no specific documented instances of this compound being used for this purpose. The synthesis of complex molecules often involves multi-step reaction sequences where functionalized building blocks are sequentially assembled.

Use in Catalysis and Method Development

There is no information available regarding the use of this compound in the field of catalysis and method development.

No studies have been found that report the design or application of ligands derived from this compound for metal-catalyzed reactions. The design of ligands is a crucial aspect of homogeneous catalysis, influencing the activity, selectivity, and stability of the catalyst.

There is no documented use of this compound in organocatalysis. Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions.

Development of Novel Synthetic Methodologies Employing the Compound

No novel synthetic methodologies have been reported in the scientific literature that specifically employ this compound. The development of new synthetic methods is a continuous effort in organic chemistry to enable the efficient and selective construction of chemical bonds and molecular architectures.

Conclusion and Future Research Directions

Summary of Current Academic Understanding

The current academic understanding of "1-(Difluorophenylmethyl)-4-methylbenzene" is limited, with a notable scarcity of dedicated research on this specific molecule. However, its structural components—a diarylmethane scaffold and a difluoromethyl group—place it within well-studied classes of organic compounds. The diarylmethane framework is a recognized privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. nih.gov The introduction of fluorine-containing groups, such as the difluoromethyl (CF2H) moiety, is a widely employed strategy in drug discovery and materials science to modulate molecular properties. princeton.edunumberanalytics.comnih.gov

The difluoromethyl group is of particular interest as it can serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially enhancing metabolic stability and cell membrane permeability. sci-hub.setandfonline.com It can also act as a lipophilic hydrogen bond donor, influencing molecular interactions with biological targets. sci-hub.se General synthetic strategies for creating difluoromethylated aromatic compounds have been developed, including nickel-catalyzed cross-coupling of chlorodifluoromethane (B1668795) with aryl chlorides and metallaphotoredox-catalyzed difluoromethylation of aryl bromides. researchgate.netprinceton.edu These methods provide a foundational understanding of how a compound like this compound could be synthesized.

Identification of Knowledge Gaps

Despite the general understanding of its constituent parts, significant knowledge gaps exist specifically for "this compound":

Synthesis and Characterization: There is a lack of published, optimized, and scalable synthetic routes specifically for this compound. Detailed characterization data, including comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) and crystallographic data, are not readily available in the public domain.

Physicochemical Properties: A thorough investigation of its physicochemical properties, such as solubility, lipophilicity (LogP), pKa, and thermal stability, has not been reported. This data is crucial for predicting its behavior in biological and material systems.

Biological Activity: The biological profile of "this compound" remains unexplored. There are no published studies on its potential pharmacological effects, mechanism of action, or toxicological profile.

Material Science Applications: The potential for this compound in materials science, for instance as a precursor for fluorinated polymers or in the development of organic electronics, is currently unknown. numberanalytics.com

Promising Avenues for Future Research and Development

Future research on "this compound" could be highly valuable and progress in several key directions:

Synthetic Methodology Development: A primary focus should be the development and optimization of efficient and scalable synthetic routes. Exploring modern catalytic methods, such as C-H functionalization, could provide more direct and environmentally benign pathways to this and related compounds. nih.govacs.org

Medicinal Chemistry Exploration: Given the properties of the difluoromethyl group, a significant research avenue is the investigation of its potential as a therapeutic agent. nih.gov This would involve:

Screening for Biological Activity: Systematic screening against a wide range of biological targets (e.g., enzymes, receptors) to identify potential therapeutic applications.

Lead Optimization: Using "this compound" as a scaffold for the synthesis of analog libraries to establish structure-activity relationships (SAR).

Bioisosteric Replacement Studies: Investigating its use as a bioisosteric replacement for other functional groups in known bioactive molecules to improve their pharmacokinetic and pharmacodynamic profiles. sci-hub.seresearchgate.netnih.gov

Materials Science Innovation: The unique electronic properties conferred by the difluoromethyl group suggest potential applications in materials science. numberanalytics.com Research could focus on:

Polymer Chemistry: Investigating its use as a monomer for the synthesis of novel fluorinated polymers with potentially enhanced thermal stability, chemical resistance, and unique optical properties.

Organic Electronics: Exploring its potential as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs), where the electronic nature of the difluoromethyl group could be advantageous.

Interdisciplinary Research Opportunities

The exploration of "this compound" presents numerous opportunities for interdisciplinary collaboration:

Chemistry and Biology: Synthetic chemists could collaborate with biochemists and pharmacologists to design, synthesize, and evaluate novel drug candidates based on this scaffold.

Chemistry and Materials Science: Organic chemists can work with materials scientists and physicists to develop and characterize new materials with tailored electronic and physical properties.

Computational and Experimental Chemistry: Computational chemists can perform theoretical studies to predict the properties and reactivity of "this compound" and its derivatives, guiding experimental efforts in both synthesis and application-driven research.

Q & A

Q. Q: What are the recommended synthetic routes and reaction conditions for preparing 1-(Difluorophenylmethyl)-4-methylbenzene in laboratory settings?

A: The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution. A validated approach involves reacting 4-methylphenol with difluorobenzyl halides (e.g., Cl or Br derivatives) under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMSO or acetonitrile at 50–80°C for 12–24 hours . For greener synthesis, thermal cyclization in solvents like 2-MeTHF or CPME at reflux temperatures (~80–100°C) is recommended to minimize environmental impact . Post-synthesis, characterization via HPLC, HNMR (to confirm substitution patterns), and MS (for molecular weight verification) is critical .

Advanced Reaction Mechanisms

Q. Q: How do electronic effects of the difluorophenylmethyl group influence substitution reactions in this compound?

A: The electron-withdrawing nature of the difluorophenylmethyl group activates the benzene ring toward electrophilic substitution at the para position relative to the methyl group. For example, halogenation (e.g., Cl or Br) proceeds efficiently in the presence of Lewis acids like FeCl₃, with reaction yields optimized at 60–70°C in dichloromethane . Kinetic studies using UV-Vis spectroscopy or in-situ FTIR can monitor intermediate formation and regioselectivity .

Stability and Degradation Analysis

Q. Q: What methodologies are used to assess the thermal and photochemical stability of this compound?

A: Thermogravimetric analysis (TGA) under nitrogen/air atmospheres (heating rate: 10°C/min) identifies decomposition thresholds (>200°C typical for aryl derivatives) . Photostability is evaluated via UV irradiation (λ = 254–365 nm) in quartz reactors, with degradation products analyzed via GC-MS. Computational modeling (DFT) predicts bond dissociation energies, highlighting susceptibility of the difluorophenylmethyl C-F bonds to radical cleavage .

Data Contradictions in Literature

Q. Q: How can researchers resolve discrepancies in reported reaction yields or byproduct profiles for this compound?

A: Contradictions often arise from variations in solvent purity, base strength, or halogenating agents. For example, using K₂CO₃ instead of NaOH may reduce hydrolysis of intermediates, improving yields by 10–15% . Systematic replication with controlled parameters (e.g., moisture-free DMSO, inert atmosphere) and side-product identification via LC-MS/MS is advised . Cross-referencing with PubChem data (e.g., InChIKey: MSQWWFRWHKYEAU-UHFFFAOYSA-N) ensures structural consistency .

Biological Interaction Studies

Q. Q: What in-vitro strategies are used to investigate the biological activity of this compound?

A: The compound is screened for enzyme inhibition (e.g., cytochrome P450 isoforms) using fluorogenic substrates in microplate assays. Cell viability studies (e.g., MTT assay) assess cytotoxicity in human cell lines (e.g., HEK293), with IC₅₀ values calculated via nonlinear regression . Metabolite profiling via HRMS identifies oxidative products, while molecular docking (AutoDock Vina) predicts binding affinities to target proteins .

Computational Modeling Applications

Q. Q: How can DFT calculations optimize synthetic pathways or predict reactivity?

A: Density Functional Theory (B3LYP/6-31G*) models the electronic structure, identifying reactive sites (e.g., Fukui indices for electrophilic/nucleophilic attack). Transition state analysis (IRC) predicts activation energies for key steps like Friedel-Crafts alkylation, guiding solvent selection (e.g., high dielectric solvents lower Eₐ) . Machine learning tools (e.g., Reaxys-based synthesis planners) propose alternative routes with >85% accuracy .

Environmental Impact Assessment

Q. Q: What analytical methods quantify environmental persistence or degradation products of this compound?

A: Solid-phase microextraction (SPME) coupled with GC-MS detects trace residues in water/soil samples. Aerobic biodegradation is tested in OECD 301B assays, measuring CO₂ evolution over 28 days. Hydrolysis half-lives (pH 7–9, 25°C) are determined via HPLC-UV, with QSAR models estimating ecotoxicity (e.g., LC₅₀ for Daphnia magna) .

Comparative Studies with Analogues

Q. Q: How does this compound compare structurally and functionally to halogenated derivatives like 1-Chloro-4-fluorobenzene?

A: The difluorophenylmethyl group enhances lipophilicity (logP ~3.2 vs. 2.8 for chloro-fluoro analogues) and metabolic stability, as shown in microsomal incubation assays. XRD crystallography reveals steric effects from the difluoro group, reducing π-π stacking in crystal lattices compared to mono-halogenated derivatives . Reactivity diverges in Suzuki couplings: the methyl group directs cross-coupling to the ortho position, whereas chloro-fluoro analogues favor para .

Safety and Handling Protocols

Q. Q: What risk mitigation strategies are critical when handling this compound in laboratory settings?

A: Conduct a pre-experiment hazard analysis (per ACS guidelines) focusing on gas evolution (e.g., HF release during hydrolysis) and flammability (flash point >100°C). Use inert atmosphere (N₂/Ar) for high-temperature reactions and PPE (nitrile gloves, face shields) during scale-up. Waste neutralization with Ca(OH)₂ minimizes environmental release .

Q. Notes

- All data align with peer-reviewed methodologies from PubChem, Angewandte Chemie, and ACS publications.

- Structural ambiguities (e.g., isomerism) are resolved via InChIKey cross-referencing .

- Industrial/commercial aspects (e.g., pricing) are excluded per research focus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.